
endo-BCN-PEG12-NHS ester
Overview
Description
endo-BCN-PEG12-NHS ester is a bifunctional polyethylene glycol (PEG) derivative widely used in bioconjugation and biomedical research. Its structure comprises three critical components:
- BCN (Bicyclo[6.1.0]nonyne) group: Enables copper-free "click chemistry" with azide-functionalized molecules, offering high specificity and biocompatibility .
- NHS (N-hydroxysuccinimide) ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds .
- PEG12 spacer: A 12-unit polyethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG12-NHS ester involves sequential functionalization of a PEG12 backbone to introduce the BCN and NHS ester groups. The process is typically divided into three stages: (1) preparation of the PEG12 intermediate, (2) conjugation of the BCN group, and (3) activation of the terminal carboxylic acid as an NHS ester.
Step 1: Synthesis of PEG12 Intermediate
The PEG12 spacer is synthesized via anionic ring-opening polymerization of ethylene oxide, yielding a monodisperse PEG12 diol. One hydroxyl group is selectively protected using tert-butyldimethylsilyl (TBS) chloride, while the other is converted to a carboxylic acid via oxidation with Jones reagent (CrO3/H2SO4) .
Table 1: Reagents and Conditions for PEG12 Intermediate Synthesis
Step | Reagents | Conditions | Yield |
---|---|---|---|
Protection | TBS-Cl, imidazole | DMF, 0°C → RT, 12 hr | 92% |
Oxidation | CrO3, H2SO4 | Acetone, 0°C, 2 hr | 85% |
Step 2: Conjugation of BCN Group
The BCN moiety is introduced via carbodiimide-mediated coupling. The carboxylic acid of the PEG12 intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with endo-BCN-amine in anhydrous dichloromethane (DCM) .
Table 2: BCN Conjugation Parameters
Parameter | Value |
---|---|
Molar Ratio (PEG12:BCN-amine) | 1:1.2 |
Solvent | Anhydrous DCM |
Temperature | 25°C |
Reaction Time | 24 hr |
Yield | 78% |
Step 3: Activation as NHS Ester
The terminal carboxylic acid of the BCN-PEG12 intermediate is activated using NHS and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The reaction proceeds under nitrogen atmosphere to prevent hydrolysis .
Table 3: NHS Ester Activation Conditions
Component | Quantity |
---|---|
BCN-PEG12-COOH | 1.0 eq |
NHS | 1.5 eq |
DCC | 1.5 eq |
Solvent | THF |
Yield | 88% |
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch processes, enabling precise control over reaction parameters and reducing purification steps. The PEG12 intermediate is synthesized using automated oligomerization, while BCN conjugation and NHS activation are performed in tandem within a single reactor .
Table 4: Industrial vs. Laboratory-Scale Synthesis
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
PEG12 Synthesis | Manual batch | Continuous flow |
Reaction Volume | 1–10 L | 100–1,000 L |
Purification | Column chromatography | Tangential flow filtration |
Purity | ≥95% | ≥99% |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for BCN conjugation, while THF is optimal for NHS activation due to its low nucleophilicity .
Stoichiometry
A 20% excess of BCN-amine ensures complete conversion of the PEG12 intermediate, minimizing unreacted starting material .
Temperature Control
Maintaining temperatures below 30°C during NHS activation prevents degradation of the acid-sensitive BCN group .
Characterization and Quality Control
Critical quality attributes are verified via:
-
Nuclear Magnetic Resonance (NMR): 1H NMR confirms BCN integration (δ 5.2–5.6 ppm, cyclopropane protons) and PEG spacer integrity (δ 3.5–3.7 ppm) .
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns ensures ≥99% purity .
-
Mass Spectrometry (MS): ESI-MS validates the molecular weight (observed: 891.01 Da; theoretical: 891.01 Da) .
Comparative Analysis with Related Compounds
Table 5: this compound vs. Shorter-Chain Analogues
Property | PEG12 | PEG8 | PEG2 |
---|---|---|---|
Solubility (mg/mL) | 120 | 90 | 50 |
Reaction Rate (k, M−1s−1) | 0.15 | 0.18 | 0.25 |
Plasma Stability (t1/2) | 48 hr | 36 hr | 24 hr |
The PEG12 spacer optimizes solubility and stability for in vivo applications, whereas shorter chains (e.g., PEG2) favor rapid reaction kinetics .
Challenges in Synthesis
-
BCN Stability: The BCN group is prone to ring-opening under acidic conditions, necessitating pH-controlled environments during NHS activation .
-
PEG Polydispersity: Achieving monodisperse PEG12 requires stringent purification, increasing production costs .
Recent Advances in Preparation Techniques
Microwave-assisted synthesis reduces reaction times for BCN conjugation from 24 hr to 4 hr, while enzyme-mediated NHS activation (using lipases) improves selectivity .
Chemical Reactions Analysis
SPAAC Reaction with Azides
The BCN group undergoes copper-free SPAAC with azides to form stable triazole linkages. This reaction proceeds via a strain-release mechanism, eliminating the need for cytotoxic copper catalysts .
Key parameters:
- Reaction rate: Second-order rate constants range between 0.1–1.0 M⁻¹s⁻¹ (pH 7.4, 25°C)
- Solvent compatibility: Aqueous buffers (PBS, HEPES) or organic solvents (DMSO, DMF)
- Stoichiometry: 1:1 molar ratio (BCN:azide)
Reaction scheme:
textBCN-PEG12-NHS + R-N₃ → Triazole-PEG12-NHS + N₂↑
NHS Ester Reaction with Amines
The NHS ester reacts with primary amines (ε-amino groups of lysine or N-termini) to form stable amide bonds .
Critical conditions:
Parameter | Optimal Range |
---|---|
pH | 7.2–8.5 |
Temperature | 4–25°C |
Reaction time | 30 min–4 h |
Competing hydrolysis | Half-life: 4–5 h (pH 7.0, 0°C) |
Mechanism:
textNHS ester + R-NH₂ → Amide bond + N-hydroxysuccinimide
Comparative Reaction Kinetics
Environmental Conditions
- pH: NHS ester hydrolysis accelerates above pH 8.5, reducing conjugation efficiency .
- Temperature: SPAAC proceeds efficiently at 25°C, while NHS-amine reactions are often performed at 4°C to minimize hydrolysis .
- Solvent: PEG12 spacer enables solubility in both aqueous (≥10 mg/mL) and organic phases (DMSO/DMF) .
Structural Considerations
- PEG length: The 12-unit PEG spacer reduces steric hindrance, improving accessibility for azide/amine partners .
- BCN stereochemistry: endo-BCN shows 3–5× faster kinetics than exo-BCN derivatives .
Antibody-Drug Conjugates (ADCs)
- Drug loading: 2–4 drugs/antibody achieved via sequential SPAAC and NHS reactions .
- Stability: Conjugates remain stable in serum for >72 h (37°C) .
Limitations and Mitigation Strategies
Challenge | Solution |
---|---|
NHS ester hydrolysis | Use fresh reagents; avoid alkaline buffers |
BCN oxidation | Store under inert gas (-20°C) |
PEG precipitation | Maintain >10% DMSO in aqueous solutions |
Scientific Research Applications
Bioconjugation
endo-BCN-PEG12-NHS ester is widely used in bioconjugation processes to attach biomolecules such as proteins, peptides, and oligonucleotides. The NHS group reacts with amine-containing molecules to form stable amide bonds. This property is particularly useful for:
- Antibody-Drug Conjugates (ADCs) : The compound can be employed to link cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity . The PEG spacer improves solubility and circulation time in vivo.
Fluorescent Labeling
In research involving imaging techniques, the this compound can be used to label biomolecules with fluorescent tags. This application is crucial for:
- Live Cell Imaging : By conjugating fluorophores to proteins or nucleic acids using this linker, researchers can visualize cellular processes in real-time .
Diagnostics
The compound's ability to form stable conjugates makes it suitable for developing diagnostic assays. For example:
- Enzyme-linked Immunosorbent Assays (ELISA) : this compound can be used to label antibodies or antigens, improving signal detection and specificity in immunoassays.
Drug Delivery Systems
The hydrophilic nature of the PEG spacer enhances the solubility of drug formulations. Applications include:
- Nanoparticle Formulations : Incorporating this compound into nanoparticle systems allows for targeted drug delivery and controlled release profiles .
Case Study 1: Antibody-Drug Conjugates
A study demonstrated the synthesis of homogeneous ADCs using this compound. The research indicated that varying the length of PEG linkers significantly affected the cytotoxic activity of the conjugates. The findings highlighted how the linker length could influence steric hindrance and drug release rates from the ADC .
Case Study 2: Live Cell Imaging
In another investigation, researchers utilized this compound to label specific proteins within live cells. The study showcased how the compound facilitated real-time monitoring of protein interactions and cellular dynamics, proving essential for advancing our understanding of cellular mechanisms .
Mechanism of Action
endo-BCN-PEG12-NHS ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with amines to form amide bonds, while the BCN group undergoes SPAAC reactions with azides to form triazole linkages. These reactions are highly specific and efficient, enabling the precise modification of biomolecules and materials .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₄₂H₇₀N₂O₁₈
- Molecular weight : 891.02 g/mol
- Purity : ≥95%
- Storage : -20°C, protected from moisture .
Structural and Functional Differences
The primary distinctions among BCN-PEGₙ-NHS esters lie in PEG chain length, molecular weight, and additional functional groups. Below is a detailed comparison:
Table 1: Key Parameters of BCN-PEGₙ-NHS Esters
Performance Comparison
Solubility
- Longer PEG chains (e.g., PEG12) significantly improve aqueous solubility, making This compound ideal for biological systems .
- Shorter PEG variants (e.g., PEG2, PEG3) require organic solvents like DMSO or DMF for dissolution .
Reaction Efficiency
- BCN-PEG3/4-NHS esters exhibit faster conjugation rates due to reduced steric hindrance .
- This compound sacrifices some reaction speed for enhanced biocompatibility and solubility .
Stability
- All NHS esters are moisture-sensitive, requiring storage at -20°C .
- Disulfide-containing derivatives (e.g., endo-BCN-SS-NHS ester ) introduce labile bonds for triggered release .
Target Specificity
- DBCO-PEG12-NHS ester leverages DBCO’s faster kinetics with azides compared to BCN, but BCN offers better stability in vivo .
Biological Activity
endo-BCN-PEG12-NHS ester is a specialized chemical compound that serves as a versatile tool in biological research and medicinal chemistry. It is characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, an N-hydroxysuccinimide (NHS) ester group, and a bicyclo[6.1.0]non-4-yne (BCN) moiety. This compound is primarily used for the conjugation of proteins, peptides, and oligonucleotides, facilitating the study of various biological processes through effective labeling and tracking.
Target Interaction
The this compound targets primary amines (-NH2) present on proteins and amine-modified oligonucleotides. The NHS ester group reacts with these amines to form stable amide bonds, while the BCN group allows for copper-free click chemistry with azide-tagged molecules. This dual functionality enhances its applicability in bioconjugation techniques.
Biochemical Pathways
This compound plays a critical role in biochemical pathways involving protein labeling and detection. By enabling the conjugation of various biomolecules, it aids in elucidating the roles of these molecules in cellular functions and signaling pathways. The incorporation of this compound into PROTACs (proteolysis-targeting chimeras) has been particularly noteworthy, as it facilitates targeted degradation of specific proteins by recruiting E3 ubiquitin ligases.
Pharmacokinetics
This compound exhibits good solubility in aqueous environments due to its PEG component, which enhances its stability and reduces non-specific interactions. The pharmacokinetic properties are influenced by factors such as pH and temperature, which can affect the compound's stability and activity over time.
Applications in Research
- Bioconjugation : The primary application of this compound is in bioconjugation strategies for labeling biomolecules. Its ability to form stable conjugates makes it invaluable for studying protein interactions and dynamics.
- Targeted Drug Delivery : In medicinal chemistry, this compound is utilized to develop targeted drug delivery systems. By conjugating therapeutic agents to specific proteins or cells, it enhances the specificity and efficacy of treatments.
- Antibody-Drug Conjugates (ADCs) : Research has shown that this compound can be employed in the synthesis of homogeneous ADCs, improving their therapeutic index by ensuring precise delivery of cytotoxic agents to cancer cells .
Study 1: PROTAC Development
In a study focused on developing PROTACs using this compound, researchers demonstrated its effectiveness in constructing bifunctional molecules that target specific proteins for degradation. The study highlighted how the incorporation of this linker facilitated the recruitment of E3 ligases, leading to significant reductions in target protein levels within cellular systems .
Study 2: Antibody Conjugation
Another investigation compared the efficacy of different linkers in ADC formulations, revealing that those utilizing this compound exhibited improved stability and cytotoxicity profiles compared to traditional linkers like DBCO . This study underscored the advantages of using endo-BCN for creating more effective therapeutic agents.
Comparison with Similar Compounds
Compound | PEG Length | NHS Ester | BCN Group | Unique Features |
---|---|---|---|---|
endo-BCN-PEG2-NHS ester | 2 | Yes | Yes | Shorter linker; less flexibility |
endo-BCN-PEG4-NHS ester | 4 | Yes | Yes | Moderate length; balanced properties |
This compound | 12 | Yes | Yes | Longer PEG spacer; enhanced solubility and flexibility |
Q & A
Basic Questions
Q. What is the structural composition of endo-BCN-PEG12-NHS ester, and how do its functional groups enable bioconjugation?
- Answer : The molecule comprises three key components:
- A BCN (bicyclo[6.1.0]nonane) group , a strained cycloalkyne enabling copper-free click chemistry with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) .
- A 12-unit polyethylene glycol (PEG12) spacer , enhancing solubility and reducing steric hindrance during conjugation .
- An N-hydroxysuccinimide (NHS) ester , which reacts selectively with primary amines (e.g., lysine residues on proteins) to form stable amide bonds .
- Molecular formula : C₄₂H₇₀N₂O₁₈; molecular weight : 891.02 .
Q. How does this compound react with biomolecules, and what experimental conditions optimize its efficiency?
- Answer :
- NHS-amine reaction : Conducted in pH 7.4–8.5 buffers (e.g., PBS or HEPES) at 4–25°C for 1–2 hours. Excess reagent (5–10x molar ratio to target amine) ensures complete labeling .
- SPAAC with azides : Performed in aqueous or organic solvents (e.g., DMF, DMSO) at ambient temperature. Reaction kinetics depend on azide concentration and steric accessibility of the BCN group .
- Quenching : Residual NHS esters are quenched with tris(hydroxymethyl)aminomethane (Tris) or glycine .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?
- Answer : The compound is soluble in DMSO , DMF , and water , making it versatile for aqueous and organic phase reactions. However, prolonged storage in aqueous buffers (e.g., >4 hours) risks NHS ester hydrolysis. For long-term stability, prepare stock solutions in anhydrous DMSO and store at -20°C .
Advanced Research Questions
Q. How can reaction conditions (pH, temperature) be optimized to balance NHS ester reactivity and BCN stability?
- Answer :
- pH : NHS ester reactivity peaks at pH 8.5, but higher pH (>9) risks BCN degradation. Use pH 8.0–8.3 buffers for dual functionality .
- Temperature : NHS-amine reactions proceed efficiently at 4°C (to minimize protein aggregation) or 25°C (for rapid kinetics). SPAAC is temperature-insensitive but benefits from agitation to enhance collision frequency .
Q. How should storage conditions and batch-to-batch variability be managed to ensure reproducibility?
- Answer :
- Storage : Store lyophilized powder at -20°C in desiccated, light-protected vials. Avoid freeze-thaw cycles for reconstituted solutions .
- Batch validation : Verify purity (>95% by HPLC) and functional activity via control reactions (e.g., azide-fluorophore conjugation efficiency) .
Q. What are the advantages of using SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC) in live-cell labeling?
- Answer : SPAAC avoids cytotoxic copper catalysts, enabling live-cell applications (e.g., membrane protein labeling). However, slower kinetics may require higher azide concentrations (1–10 mM) or extended incubation times .
Q. How can researchers quantify labeling efficiency and validate the absence of non-specific binding?
- Answer :
- Mass spectrometry : Detect mass shifts corresponding to BCN-PEG12 adducts on target proteins .
- Fluorescence quenching assays : Use azide-functionalized quenchers to validate specific SPAAC conjugation .
- Negative controls : Incubate with non-reactive PEG-NHS esters to assess non-specific amine binding .
Q. How to address discrepancies in reported solubility and stability data across studies?
- Answer : Conflicting solubility claims (e.g., aqueous vs. organic phase compatibility) may arise from batch-specific PEG hydration states. Pre-test solubility in target buffers and confirm via dynamic light scattering (DLS) for aggregation analysis .
Q. What ethical guidelines apply when using this compound in preclinical studies involving animal models?
- Answer : Adhere to NIH guidelines for in vivo studies , including Institutional Animal Care and Use Committee (IACUC) approval, humane endpoints, and transparent reporting of conjugation efficiency and off-target effects .
Q. What statistical methods are recommended for validating bioconjugation efficiency in high-throughput screens?
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBETWWKNNXABHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.